4-Methyl-1,1-diphenylpentan-2-amine
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Overview
Description
4-Methyl-1,1-diphenylpentan-2-amine is an organic compound belonging to the class of amines It is characterized by a pentane backbone with a methyl group and two phenyl groups attached to the second carbon atom, and an amine group attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,1-diphenylpentan-2-amine typically involves the following steps:
Formation of the Intermediate: The initial step involves the formation of a suitable intermediate, such as 4-Methyl-1,1-diphenylpentan-2-one, through a Friedel-Crafts alkylation reaction.
Reduction: The intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas to reduce the intermediate ketone to the amine.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,1-diphenylpentan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
4-Methyl-1,1-diphenylpentan-2-amine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-1,1-diphenylpentan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The phenyl groups may engage in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,1-diphenylpentan-2-ol: Similar structure but with a hydroxyl group instead of an amine group.
4-Methyl-1,1-diphenylpentane: Lacks the amine group, making it less reactive in certain chemical reactions.
4-Methyl-1,1-diphenylpentan-2-one: Contains a carbonyl group instead of an amine group, leading to different reactivity.
Uniqueness
4-Methyl-1,1-diphenylpentan-2-amine is unique due to the presence of both phenyl groups and an amine group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-methyl-1,1-diphenylpentan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N/c1-14(2)13-17(19)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17-18H,13,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJINWKVCCYYQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C1=CC=CC=C1)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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